molecular formula C9H6FNO2 B1199956 5-Fluoroindole-2-carboxylic acid CAS No. 399-76-8

5-Fluoroindole-2-carboxylic acid

Cat. No.: B1199956
CAS No.: 399-76-8
M. Wt: 179.15 g/mol
InChI Key: WTXBRZCVLDTWLP-UHFFFAOYSA-N
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Description

5-Fluoroindole-2-carboxylic acid is a fluorinated derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its significant role in various chemical and biological applications. It is characterized by the presence of a fluorine atom at the 5th position and a carboxylic acid group at the 2nd position of the indole ring. The molecular formula of this compound is C9H6FNO2, and it has a molecular weight of 179.15 g/mol .

Biochemical Analysis

Biochemical Properties

5-Fluoroindole-2-carboxylic acid plays a significant role in biochemical reactions, particularly as an antagonist of the glycine site within the NMDA receptor complex . This interaction inhibits the receptor’s function, which is crucial in neurotransmission and synaptic plasticity. The compound also interacts with enzymes such as 2,3-dioxygenase (IDO) and Factor Xa, influencing their activity . Additionally, it has been used in the synthesis of inhibitors for hepatitis C virus NS3·4A protease .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an NMDA receptor antagonist, it modulates neurotransmission, which can impact neuronal cell function and signaling pathways . The compound’s role in inhibiting enzymes like IDO and Factor Xa also influences cellular metabolism and gene expression, potentially affecting cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its antagonistic action on the glycine site of the NMDA receptor . This binding interaction inhibits the receptor’s activity, reducing calcium influx and subsequent cellular responses. The compound also inhibits enzymes such as IDO and Factor Xa, affecting their catalytic activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can raise the convulsive threshold when administered intraperitoneally in animal models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, intraperitoneal administration of the compound at doses of 150 and 200 mg/kg significantly raised the convulsive threshold . Higher doses, such as 100 mg/kg combined with valproate, caused significant impairment of long-term memory and increased mortality in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as IDO and Factor Xa . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s role in inhibiting these enzymes highlights its potential impact on metabolic pathways related to inflammation and coagulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall bioavailability and efficacy. The compound’s solubility and stability also play a role in its transport and distribution within biological systems .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroindole-2-carboxylic acid typically involves the fluorination of indole-2-carboxylic acid. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoroindole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like bromine, chlorine, or nitrating agents in the presence of catalysts.

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Electrophilic Substitution: Halogenated or nitrated derivatives.

    Nucleophilic Substitution: Substituted indole derivatives.

    Oxidation: Carboxylated or hydroxylated products.

    Reduction: Alcohol derivatives.

Scientific Research Applications

5-Fluoroindole-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor antagonists.

    Medicine: It is involved in the development of antitumor agents, antibacterial agents, and inhibitors of hepatitis C virus protease.

    Industry: It is used in the production of fungicidal agents and other industrial chemicals

Comparison with Similar Compounds

  • 5-Chloroindole-2-carboxylic acid
  • 6-Fluoroindole
  • 4-Fluoroindole
  • 7-Fluoro-1H-indole
  • Indole-2-carboxylic acid

Comparison: 5-Fluoroindole-2-carboxylic acid is unique due to the presence of the fluorine atom at the 5th position, which significantly influences its chemical reactivity and biological activity. Compared to its chloro and bromo analogs, the fluorinated compound often exhibits higher stability and different pharmacokinetic properties. The position of the fluorine atom also affects the compound’s interaction with biological targets, making it a valuable scaffold in drug design .

Properties

IUPAC Name

5-fluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXBRZCVLDTWLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192945
Record name 5-Fluoroindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-76-8
Record name 5-Fluoroindole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoroindole-2-carboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Fluoroindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-1H-indole-2-carboxylic acid
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Record name 5-Fluoroindole-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Fluoroindole-2-carboxylic acid interact with its target and what are the downstream effects?

A1: this compound acts as a competitive antagonist of the glycine site associated with the N-methyl-D-aspartate (NMDA) receptor [, ]. This means it binds to the glycine site on the NMDA receptor, preventing glycine from binding and activating the receptor. As a result, the NMDA receptor channel is less likely to open, reducing neuronal excitability. This mechanism is thought to contribute to the anticonvulsive activity observed with this compound [].

Q2: Can you elaborate on the use of this compound in research related to NMDA receptors?

A2: this compound serves as a valuable tool in studying NMDA receptor function due to its specific antagonism of the glycine binding site []. By blocking this site, researchers can investigate the role of glycine in NMDA receptor activation and downstream signaling pathways. For instance, in electrophysiological experiments, this compound can help dissect the contribution of NMDA receptor subtypes or specific subunits to synaptic transmission and plasticity. Furthermore, its use in combination with other pharmacological agents allows researchers to delineate the interplay between different binding sites and modulatory mechanisms on the NMDA receptor complex.

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